

A Technical Guide to 7-Deaza-7-propargylamino-ddGTP: Properties and Applications

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Compound of Interest

Compound Name: 7-Deaza-7-propargylamino-ddGTP

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 7-Deaza-7-propargylamino-2',3'-dideoxyguanosine-5'-triphosphate (**7-Deaza-7-propargylamino-ddGTP**), a modified nucleotide with significant potential in molecular biology and drug development. Due to the highly specific nature of this compound, this guide synthesizes direct data with information from structurally related analogs to present a complete profile.

Core Properties and Specifications

7-Deaza-7-propargylamino-ddGTP is a multi-functional analog of dideoxyguanosine triphosphate. Its structure is characterized by three key modifications, each conferring unique properties:

- 7-Deaza Guanine Base:** The nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom. This modification disrupts Hoogsteen base pairing, which is instrumental in reducing the formation of secondary structures in GC-rich DNA sequences.^{[1][2][3]} This property is highly valuable in applications like PCR and DNA sequencing.^{[1][3]}
- 7-Propargylamino Group:** An alkyne-containing propargylamino group is attached to the 7-position of the deazaguanine base. This group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the covalent

attachment of a wide variety of molecules, such as fluorescent dyes, biotin, or other reporters.

- **2',3'-Dideoxyribose Sugar:** Like other dideoxynucleotides (ddNTPs), the absence of a 3'-hydroxyl group on the sugar moiety makes it a potent chain terminator in DNA synthesis when incorporated by a DNA polymerase.^{[4][5][6]} This is the foundational principle of Sanger sequencing.^{[6][7][8]}

These combined features make **7-Deaza-7-propargylamino-ddGTP** a valuable tool for applications requiring DNA sequencing with subsequent labeling or bioconjugation.^[9]

Quantitative Data

The following table summarizes the known physical and chemical properties of **7-Deaza-7-propargylamino-ddGTP** and its closely related adenosine analogs for comparison.

Property	7-Deaza-7-propargylamino-ddGTP	7-Deaza-7-propargylamino-dGTP	7-Propargylamino-7-deaza-ddATP
Molecular Formula	C ₁₄ H ₂₀ N ₅ O ₁₂ P ₃ (free acid)[10]	C ₁₄ H ₂₀ N ₅ O ₁₃ P ₃ (free acid)[11]	C ₁₄ H ₂₀ N ₅ O ₁₁ P ₃ (free acid)
Molecular Weight	543.26 g/mol (free acid)[10]	559.2 g/mol (free acid) [11]	527.26 g/mol (free acid)
Exact Mass	543.03 g/mol (free acid)[10]	Not specified	527.04 g/mol (free acid)
Purity (by HPLC)	≥ 93% [10]	Not specified	≥ 95%
Physical Form	Solid [10]	Solution [11]	Solid
Color	White to off-white [10]	Not specified	White to off-white
Spectroscopic Properties	λ _{max} : 272 nm, ε: 11.9 L mmol ⁻¹ cm ⁻¹ (Tris-HCl pH 7.5) [10]	Not specified	λ _{max} : 280 nm, ε: 12.7 L mmol ⁻¹ cm ⁻¹ (Tris-HCl pH 7.5)
Storage Conditions	Store at -20°C or below. [10] Short-term ambient exposure possible. [10]	Store at -20°C or below [11]	Store at -20°C. Short-term ambient exposure possible.
Shelf Life	12 months from date of delivery [10]	Not specified	12 months from date of delivery

Experimental Protocols

While a specific, detailed protocol for the synthesis of **7-Deaza-7-propargylamino-ddGTP** is not readily available in public literature, a general methodology can be inferred from the synthesis of other 7-substituted 7-deazapurine nucleosides.[\[12\]](#)[\[13\]](#) The process typically involves the chemical modification of a precursor 7-deazaguanine nucleoside, followed by phosphorylation to yield the triphosphate.

Below is a generalized protocol for a key application: Chain-Termination Sequencing followed by Click Chemistry Labeling.

Objective: To determine a DNA sequence and subsequently label the terminated fragments.

Materials:

- DNA template
- Sequencing primer
- High-fidelity DNA polymerase
- Standard dNTP mix (dATP, dCTP, dTTP, 7-deaza-dGTP)
- **7-Deaza-7-propargylamino-ddGTP**
- Sequencing buffer
- Azide-functionalized fluorescent dye (e.g., Azide-Cy5)
- Copper(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate)
- Ligand (e.g., THPTA)
- Purification reagents (e.g., spin columns or magnetic beads)

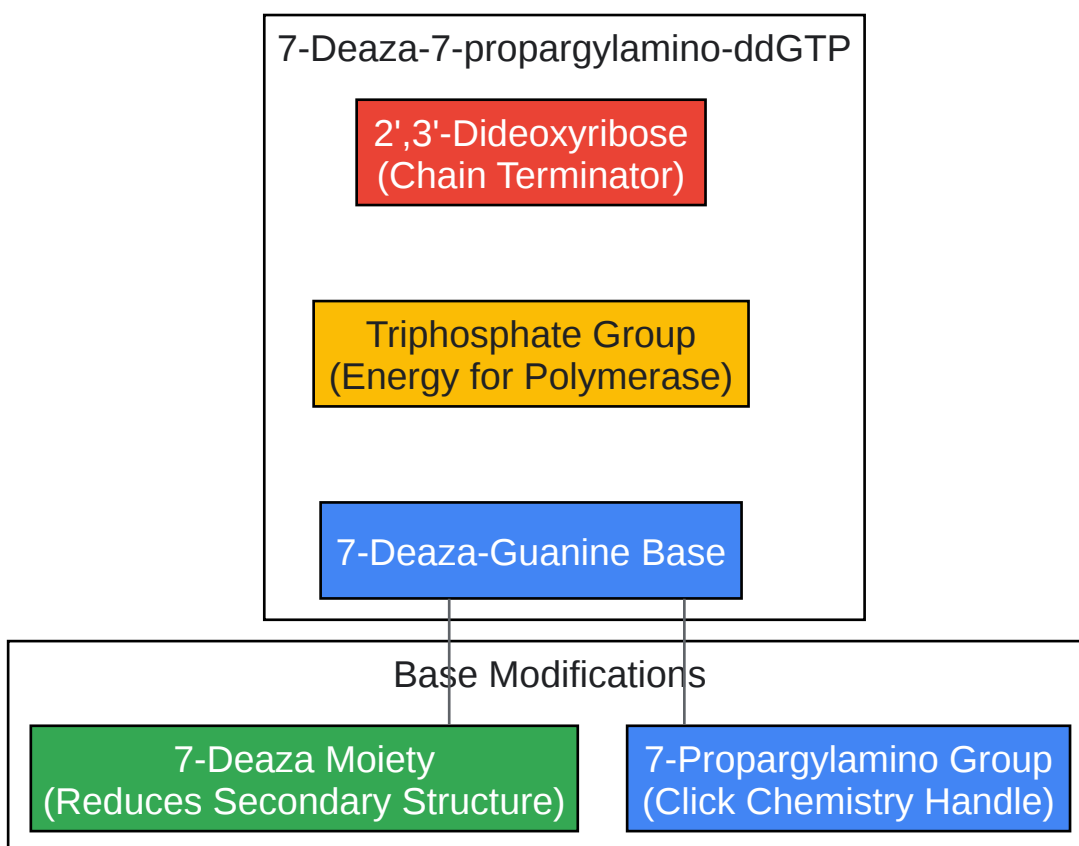
Methodology:

- Sanger Sequencing Reaction Setup:
 - In a PCR tube, combine the DNA template, sequencing primer, sequencing buffer, and DNA polymerase.
 - Add the dNTP mix. The use of 7-deaza-dGTP instead of standard dGTP is recommended to resolve potential compressions in GC-rich regions.
 - Add **7-Deaza-7-propargylamino-ddGTP** as the chain terminator. The ratio of ddGTP to dGTP needs to be optimized to generate a suitable distribution of fragment lengths.
 - Perform thermal cycling to allow for primer annealing and extension, resulting in a series of DNA fragments each terminating with a propargylamino-modified ddG residue.

- Purification of Terminated Fragments:
 - Purify the sequencing reaction products to remove unincorporated nucleotides, primers, and polymerase. A spin column or ethanol precipitation method is suitable.
- Click Chemistry Labeling:
 - Prepare the click reaction master mix. In a suitable buffer, combine the azide-functionalized fluorescent dye, CuSO₄, sodium ascorbate, and a copper-stabilizing ligand.
 - Add the master mix to the purified, alkyne-containing DNA fragments.
 - Incubate the reaction at room temperature to allow for the cycloaddition reaction to proceed, covalently linking the fluorescent dye to the DNA fragments.
- Final Purification and Analysis:
 - Purify the labeled DNA fragments to remove excess dye and reaction components.
 - Analyze the fragments using a method with single-base resolution, such as capillary electrophoresis or denaturing polyacrylamide gel electrophoresis (PAGE). The fluorescent signal will indicate the position of each guanine residue in the sequence.

Visualizations

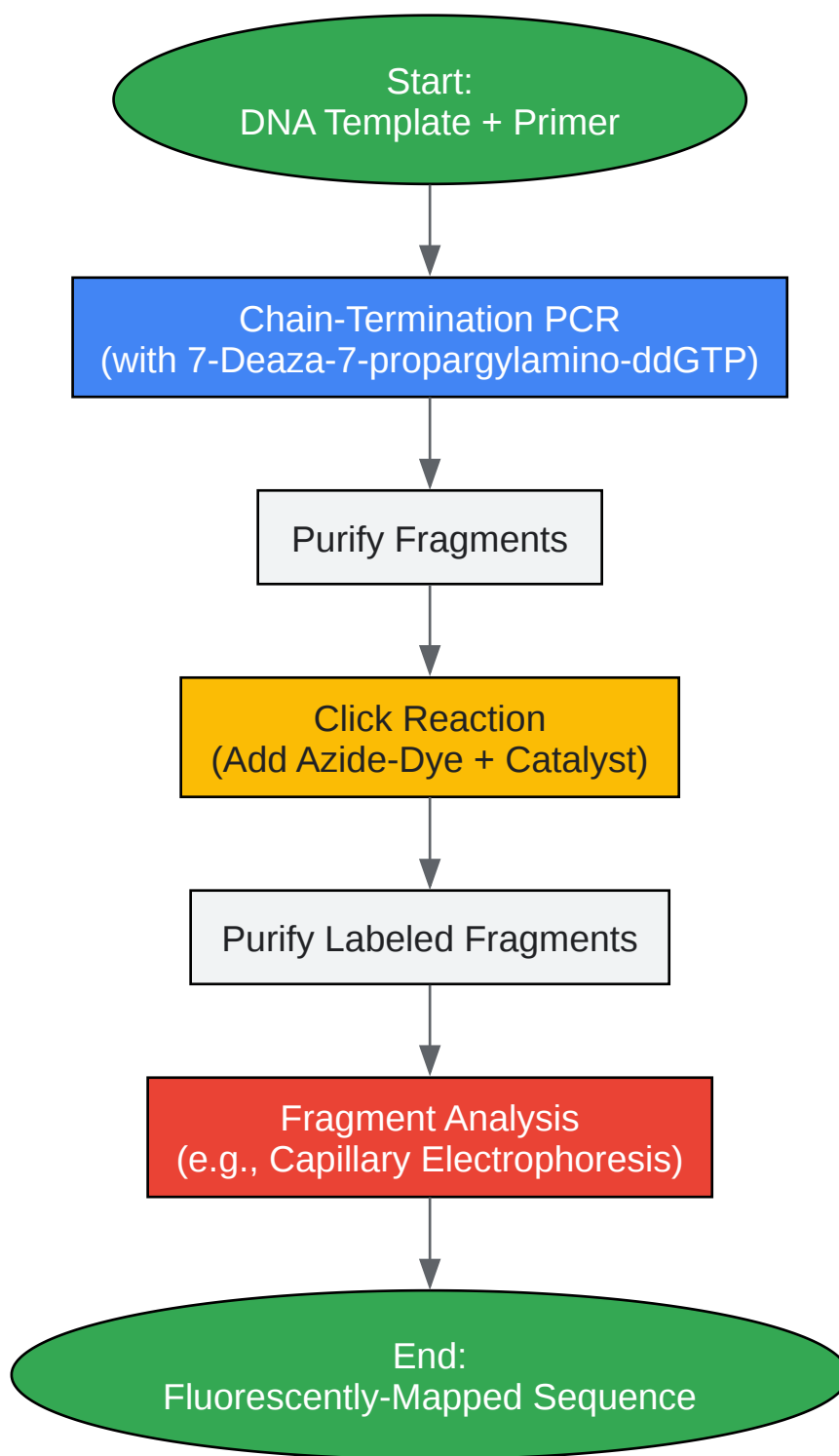
Diagram 1: Logical Structure of **7-Deaza-7-propargylamino-ddGTP**



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Caption: Core functional components of the modified nucleotide.

Diagram 2: Experimental Workflow for Sequencing and Labeling



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Caption: Workflow for DNA sequencing and subsequent fluorescent labeling.

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